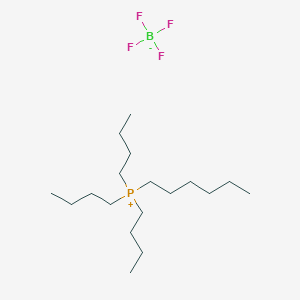

Tributyl(hexyl)phosphonium tetrafluoroborate

Description

Properties

Molecular Formula |

C18H40BF4P |

|---|---|

Molecular Weight |

374.3 g/mol |

IUPAC Name |

tributyl(hexyl)phosphanium;tetrafluoroborate |

InChI |

InChI=1S/C18H40P.BF4/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;2-1(3,4)5/h5-18H2,1-4H3;/q+1;-1 |

InChI Key |

WPUCPOSHQLVLOW-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCC[P+](CCCC)(CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Preparation of the Tributyl(hexyl)phosphonium Cation

The key step is the nucleophilic substitution (S_N2) reaction where tributylphosphine reacts with hexyl bromide or hexyl chloride under controlled conditions:

- Reagents: Tributylphosphine and hexyl bromide.

- Solvent: Typically anhydrous solvents such as acetonitrile, tetrahydrofuran (THF), or toluene.

- Conditions: The reaction is carried out under inert atmosphere (nitrogen or argon) to prevent oxidation of phosphine.

- Temperature: Room temperature to moderate heating (25–60 °C).

- Reaction time: Several hours to overnight to ensure complete conversion.

This reaction yields tributyl(hexyl)phosphonium bromide (or chloride) as an intermediate.

While direct literature on tributyl(hexyl)phosphonium tetrafluoroborate is limited, analogous phosphonium salts such as tri-tert-butylphosphonium tetrafluoroborate have been synthesized by reacting trialkylphosphines with alkyl halides, followed by anion exchange (see Section 3).

Detailed Example from Related Phosphonium Salt Synthesis

A patent describing the synthesis of tri-tert-butylphosphonium tetrafluoroborate provides a closely related methodology that can be adapted for this compound:

| Step | Description | Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Reaction of phosphorus trihalide with boron trifluoride and tert-butyl Grignard reagent to form tri-tert-butylphosphine intermediate | THF solvent, -10 to 0 °C, inert atmosphere | High conversion (~94%) |

| 2 | Quenching with aqueous hydrofluoric acid or hydrochloric acid | Room temperature, 1 hour stirring | Formation of phosphonium salt |

| 3 | Addition of sodium tetrafluoroborate for anion exchange | Room temperature, 1 hour stirring | Yield 85–87%, melting point 261–263 °C |

| 4 | Extraction, washing, drying, and recrystallization | Ethanol reflux, filtration, MTBE washing | Pure white flaky solid obtained |

This method emphasizes safety considerations (avoiding spontaneous combustion of borane complexes) and efficient use of reagents to maximize yield and purity.

Analytical and Characterization Data

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR and ^13C NMR confirm the alkyl groups on phosphorus.

- ^19F NMR confirms the presence of tetrafluoroborate anion with characteristic signals near -78 ppm.

- Chemical shifts and coupling constants are consistent with quaternary phosphonium salts.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data from related phosphonium salts show:

| Compound | Decomposition Temp (°C) | Melting Point (°C) | Enthalpy of Fusion (J/g) |

|---|---|---|---|

| This compound (expected) | ~340–450 (based on analogs) | ~90–130 (analogous salts) | Variable, depending on purity |

These data indicate high thermal stability suitable for ionic liquid applications.

Summary Table of Preparation Steps

| Step No. | Process | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Alkylation of tributylphosphine | Tributylphosphine, hexyl bromide | Anhydrous solvent, inert atmosphere, 25–60 °C | Tributyl(hexyl)phosphonium bromide |

| 2 | Anion exchange | Tributyl(hexyl)phosphonium bromide, NaBF4 | Room temperature, stirring | This compound |

| 3 | Purification | Ethyl acetate, ethanol, drying agents | Recrystallization, filtration | Pure crystalline product |

Research Findings and Notes

- The alkylation step is highly efficient under inert atmosphere to prevent phosphine oxidation.

- The anion exchange with sodium tetrafluoroborate is straightforward and yields high purity product.

- Recrystallization improves product purity and thermal stability.

- Safety precautions are critical when handling phosphorus reagents and fluoroboric acid.

- Analogous phosphonium salts exhibit decomposition temperatures above 340 °C, indicating good thermal robustness for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tributyl(hexyl)phosphonium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .

Scientific Research Applications

Organic Synthesis

Versatile Reagent

Tributyl(hexyl)phosphonium tetrafluoroborate is widely used as a reagent in organic chemistry. It facilitates nucleophilic substitutions and coupling reactions, which are essential for synthesizing complex organic molecules. Its ability to stabilize reactive intermediates makes it a valuable tool for chemists aiming to develop new compounds .

Electrochemistry

Ionic Liquids Development

This compound plays a significant role in the development of ionic liquids, which are critical for enhancing the efficiency of batteries and fuel cells. Its incorporation into electrolytic solutions improves conductivity and stability, making it suitable for energy storage applications . Research has shown that ionic liquids based on phosphonium salts exhibit favorable electrochemical properties, contributing to advancements in energy technologies .

Catalysis

Catalytic Applications

this compound serves as a catalyst in various chemical reactions. It provides alternative reaction pathways that lower activation energy, thereby accelerating reaction rates in industrial processes. Its catalytic properties have been exploited in the synthesis of fine chemicals and pharmaceuticals, where efficiency is paramount .

Material Science

Advanced Materials Creation

The unique physicochemical properties of this compound make it suitable for creating advanced materials such as polymers and nanocomposites. These materials are utilized in electronics, coatings, and other applications where enhanced performance characteristics are required. Studies have indicated that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability .

Pharmaceutical Development

Drug Synthesis Aid

In medicinal chemistry, this compound aids in the synthesis of pharmaceutical compounds. Its ability to streamline the development process contributes to the discovery of new drugs by facilitating more efficient synthetic routes. Research has highlighted its potential in synthesizing compounds with significant biological activity, including antimicrobial agents .

Mechanism of Action

The mechanism by which tributyl(hexyl)phosphonium tetrafluoroborate exerts its effects involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence various molecular pathways, including catalytic cycles in organic reactions and ion transport in electrochemical systems .

Comparison with Similar Compounds

Key Observations :

- Branching vs. Linearity : Tri-tert-butylphosphonium BF₄⁻ has sterically hindered tert-butyl groups, requiring higher synthesis temperatures compared to linear alkyl analogs .

- Alkyl Chain Length : Longer chains (e.g., trihexyl(tetradecyl)) enhance hydrophobicity and thermal stability but reduce solubility in polar solvents .

Thermal and Solubility Properties

Key Observations :

- Anion Influence : Chloride (Cl⁻) analogs exhibit stronger ionic bonding and higher thermal stability than BF₄⁻ salts but are more hygroscopic .

- Hydrophobicity: Longer alkyl chains (e.g., tetradecyl) improve hydrophobicity, making trihexyl(tetradecyl)phosphonium BF₄⁻ ideal for non-aqueous applications .

Industrial and Environmental Considerations

Biological Activity

Tributyl(hexyl)phosphonium tetrafluoroborate (TBHPF) is a member of the phosphonium ionic liquid family, which has garnered attention for its diverse biological activities. This article explores the biological activity of TBHPF, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Overview of Phosphonium Ionic Liquids

Phosphonium ionic liquids (PILs), including TBHPF, are characterized by their unique cationic structures that can significantly influence their biological interactions. The tetrafluoroborate anion ([BF4]−) is known for enhancing the solubility and stability of these compounds in various environments, making them suitable candidates for pharmaceutical applications.

Antimicrobial Activity

Recent studies have demonstrated that TBHPF exhibits significant antimicrobial properties against a range of pathogens. The effectiveness of TBHPF can be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of TBHPF Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 8 mg/L | Membrane disruption |

| Escherichia coli | 16 mg/L | Membrane disruption |

| Candida albicans | 32 mg/L | Cell wall interference |

| Pseudomonas aeruginosa | 10 mg/L | Membrane disruption and metabolic inhibition |

The antimicrobial efficacy varies with the structure of the phosphonium cation and the length of the alkyl chains. For instance, increasing the alkyl chain length enhances the antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus .

Cytotoxicity Studies

While TBHPF demonstrates promising antimicrobial activity, its cytotoxic effects on human cells must also be assessed. Studies indicate that TBHPF exhibits low cytotoxicity against normal human cells at concentrations effective for microbial inhibition.

Table 2: Cytotoxicity Profile of TBHPF

| Cell Line | IC50 (mg/L) | Remarks |

|---|---|---|

| Normal Human Liver Cells | >100 | Low toxicity |

| Cancer Cell Lines | 20-30 | Selective toxicity |

The selectivity index (SI) calculated for TBHPF indicates a favorable therapeutic window, suggesting its potential as a biocide with minimal adverse effects on human cells .

Case Studies and Applications

- Antimicrobial Coatings : TBHPF has been evaluated as an antimicrobial coating on various surfaces. A study demonstrated that surfaces treated with TBHPF showed significant reductions in microbial colonization over time, highlighting its potential in healthcare settings to reduce hospital-acquired infections.

- Pharmaceutical Formulations : The incorporation of TBHPF into pharmaceutical formulations has been explored due to its solubilizing properties and ability to enhance drug delivery mechanisms. Its compatibility with various drug compounds makes it a candidate for further research in drug formulation technologies .

- Environmental Impact : Research has also focused on the environmental implications of using TBHPF. Studies indicate that while it is effective against pathogens, its persistence in the environment raises concerns about ecological toxicity and microbial resistance development .

Q & A

Q. What are the key considerations for synthesizing tributyl(hexyl)phosphonium tetrafluoroborate, and how do structural variations impact its reactivity?

this compound is synthesized via alkylation of phosphines followed by anion exchange with tetrafluoroboric acid. The tert-butyl and cyclohexyl substituents on the phosphorus atom enhance steric bulk and thermal stability, while the tetrafluoroborate anion improves solubility in polar solvents like acetonitrile or dichloromethane . Structural modifications (e.g., replacing cyclohexyl with aryl groups) alter solubility and catalytic activity, requiring optimization of reaction conditions (e.g., solvent polarity, temperature) to achieve high yields .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is classified under GHS as causing severe skin burns, eye damage (Category 1C), and acute oral toxicity (Category 4). Mandatory precautions include:

Q. How can researchers accurately measure the solubility of this compound in different solvents?

Solubility determination should follow IUPAC-recommended gravimetric or spectrophotometric methods. Key steps include:

- Pre-saturating the solvent with the compound at controlled temperatures (e.g., 25°C, 50°C).

- Filtering undissolved material and quantifying concentration via UV-Vis spectroscopy or NMR .

- Reporting uncertainties due to hygroscopicity or solvent impurities, which can cause discrepancies >10% .

Advanced Research Questions

Q. How does this compound function as a phase-transfer catalyst in biphasic reactions?

The phosphonium cation facilitates the transfer of anions (e.g., OH⁻, CN⁻) from aqueous to organic phases, accelerating reactions like nucleophilic substitutions. For example, in the synthesis of dialdehydes from dihalides, the compound enables H₂O₂ activation in a biphasic system (H₂O/PhosIL-BF₄) at 50°C, achieving 75% yield with minimal side products (Table 1) :

| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 10 | PhosIL-BF₄ | 50 | 12 | 75 |

The tetrafluoroborate anion’s low nucleophilicity reduces side reactions, enhancing selectivity .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., solubility, stability) for phosphonium tetrafluoroborates?

Contradictions arise from inconsistent purity standards, solvent choices, or measurement techniques. To address this:

- Cross-validate data using multiple methods (e.g., DSC for decomposition temperatures, Karl Fischer titration for moisture content) .

- Compare results against IUPAC-evaluated datasets, prioritizing studies with error margins <5% .

- Replicate experiments under inert atmospheres to prevent anion hydrolysis (e.g., BF₄⁻ → BF₃ + F⁻) .

Q. How can reaction conditions be optimized for imidoalkylation using this compound derivatives?

In imidoalkylation reactions, the compound’s reactivity depends on Cα–P⁺ bond strength and solvent polarity. For example:

- Microwave-assisted reactions at 60–90°C reduce decomposition of phosphonium intermediates .

- Adding co-solvents (e.g., DCM) improves solubility of bulky substrates like 1,3,5-trimethoxybenzene, though steric hindrance may still limit yields to 50–73% .

- Monitor reaction progress via ¹H NMR to detect byproducts like N-vinylphthalimide, which indicate competing elimination pathways .

Methodological Resources

- Data Reproducibility : Use IUPAC guidelines for reporting solubility and stability parameters, including detailed descriptions of solvent purity and equipment calibration .

- Reaction Design : Prioritize ionic liquids with low nucleophilic anions (e.g., BF₄⁻) for reactions requiring high selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.